2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride
Description
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydropyran (oxan-4-yl) substituent and a cyano group at the β-position. This compound belongs to a class of reactive intermediates widely utilized in organic synthesis, particularly in the preparation of sulfonamides, heterocycles, and functionalized polymers. Its structure combines the electron-withdrawing sulfonyl chloride group, which enhances electrophilicity, with the oxan-4-yl moiety that imparts steric and electronic modulation. The cyano group further contributes to its reactivity, enabling participation in cycloaddition, nucleophilic substitution, and condensation reactions .
Properties
IUPAC Name |
2-cyano-2-(oxan-4-yl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3S/c9-14(11,12)6-8(5-10)7-1-3-13-4-2-7/h7-8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEZYPKLXCTLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CS(=O)(=O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-cyano-2-(oxan-4-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Cyano-2-(oxan-4-yl)ethanol+Thionyl chloride→2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used to hydrolyze the sulfonyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the cyano group.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The sulfonyl chloride group can react with amines to form stable sulfonamide linkages, making it useful in bioconjugation techniques.
Polymer Chemistry: It is used in the modification of polymers to introduce functional groups for further chemical reactions.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: This group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thiol linkages.
Cyano Group: The cyano group can undergo reduction to form amines, which can further participate in various chemical reactions.
Oxane Ring: The oxane ring provides structural stability and can participate in ring-opening reactions under certain conditions.
Comparison with Similar Compounds
Table 1: Comparative Properties of Structural Analogues
*Estimated based on structural similarity to .
Research Findings and Industrial Relevance
- Synthetic Versatility: The compound’s dual functionality (sulfonyl chloride + cyano) makes it a key intermediate for pharmaceuticals, agrochemicals, and materials science .
- Collision Cross-Section (CCS) Predictions: reports CCS values for 2-(oxan-4-yl)ethane-1-sulfonyl chloride, suggesting similar ion mobility trends for the cyano variant, useful in mass spectrometry-based characterization.
- Scalability Challenges: Unlike simpler sulfonyl chlorides, the tetrahydropyran and cyano substituents necessitate optimized purification protocols to mitigate hydrolysis .
Biological Activity
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in synthesizing sulfonamide-based inhibitors, which may serve as therapeutic agents targeting specific enzymes involved in various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a unique structural configuration that enhances its reactivity with biological molecules. The presence of the oxane ring and the sulfonyl chloride functional group allows for selective reactions, making it an attractive candidate for drug development.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction can modulate biological pathways, potentially leading to therapeutic effects. The compound's mechanism involves:
- Covalent Modification : The sulfonyl chloride group reacts with nucleophilic residues (like serine, threonine, and cysteine) on proteins, altering their function.
- Enzyme Inhibition : By targeting specific enzymes, these compounds can inhibit their activity, which is crucial in conditions such as cancer and bacterial infections.
Biological Activity and Applications
Research indicates that this compound has potential applications in various biological contexts:
- Antimicrobial Activity : Compounds derived from this sulfonamide structure have shown effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that derivatives can inhibit cancer cell proliferation by targeting specific oncogenic pathways.
- Enzyme Inhibition : It has been explored as a scaffold for developing inhibitors against various enzymes involved in metabolic diseases.
Case Studies
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
Case Study 1: Enzyme Inhibition
A study demonstrated that sulfonamide derivatives effectively inhibited carbonic anhydrase, an enzyme implicated in tumor growth. The derivatives showed IC50 values in the low micromolar range, indicating potent inhibition.
Case Study 2: Antimicrobial Activity
Research involving the synthesis of various sulfonamide compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of traditional antibiotics.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride?
- Methodological Answer : Synthesis typically involves sulfonylation of the corresponding alcohol or thiol precursor under anhydrous conditions, using reagents like chlorosulfonic acid or sulfuryl chloride. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from non-polar solvents. Characterization should include H/C NMR, IR (to confirm sulfonyl chloride and nitrile groups), and elemental analysis. Ensure inert atmosphere handling to prevent hydrolysis .
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Methodological Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat), conduct reactions in a fume hood, and store the compound under nitrogen at low temperatures. Emergency protocols for spills (neutralization with sodium bicarbonate) and exposure (immediate rinsing with water) must be established. Refer to institutional Chemical Hygiene Plans for reactive sulfonyl chlorides .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques (NMR for functional groups, IR for sulfonyl chloride peaks at ~1370 cm and 1170 cm) with chromatographic methods (HPLC/GC-MS for purity). Elemental analysis (C, H, N, S) provides quantitative validation. Cross-reference with computational spectra (DFT-generated) for ambiguous signals .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Apply density functional theory (DFT) to map reaction coordinates, identify transition states, and calculate activation energies. Tools like Gaussian or ORCA can simulate intermediates in nucleophilic substitution reactions. Integrate ICReDD’s reaction path search methods to narrow experimental conditions using quantum chemical calculations .
Q. What experimental designs are effective for studying its stability under varying pH and temperature?
- Methodological Answer : Use accelerated stability testing:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen.
- pH Stability : Hydrolytic studies in buffered solutions (pH 1–13) with HPLC monitoring.
Design of Experiments (DoE) approaches (e.g., factorial design) can minimize trials while assessing interactions between temperature, pH, and time .
Q. How can researchers address contradictions in kinetic data during sulfonylation reactions?
- Methodological Answer : Perform sensitivity analysis to identify variables (e.g., solvent polarity, nucleophile concentration) causing discrepancies. Use statistical tools (ANOVA, regression models) to isolate confounding factors. Cross-validate with computational kinetic simulations (e.g., microkinetic modeling) .
Q. What reactor design principles are critical for scaling up reactions involving this compound?
- Methodological Answer : Optimize mass transfer using stirred-tank reactors with controlled temperature (jacketed systems) and inert gas purging. Consider continuous-flow reactors to mitigate exothermic risks. Use dimensionless scaling parameters (e.g., Reynolds number) to maintain reaction efficiency during scale-up .
Q. How can advanced separation technologies improve isolation of intermediates in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
